(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid
Description
(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is a chiral β-amino acid derivative featuring a 2,5-difluorobenzyl substituent.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDDZPBZHMZGG-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CN)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](CN)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189936 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260607-60-0 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260607-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluorobenzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with a suitable nucleophile, such as an amino acid derivative, to introduce the amino group.
Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis.
Final Deprotection: The final step involves the removal of protecting groups to yield the desired ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the benzyl group may engage in hydrophobic interactions. The fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₁F₂NO₂ (based on ).
- Molecular Weight : 215.20 g/mol ().
- CAS Number: Conflicting data exist: lists a related compound, (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 266360-61-6), while refers to a 3,5-difluorobenzyl variant (CAS 1260605-51-3).
- Purity : ≥98% ().
Comparison with Structurally Similar Compounds
Fluorinated Arylpropanoic Acid Derivatives
Compounds with fluorinated aromatic rings and propanoic acid backbones are common in anti-inflammatory and anticancer research.
Key Observations :
- Fluorination at the benzyl position (as in the target compound) may enhance metabolic stability compared to non-fluorinated analogs .
- Phosphonomethyl and dichloro substituents (e.g., ) introduce polar functional groups that could modulate solubility or target binding .
Chiral β-Amino Acids
Chirality significantly impacts the biological activity of amino acid derivatives.
Key Observations :
NSAID-Inspired Arylpropanoic Acids
Compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.
Biological Activity
(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with biological targets.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group and a difluorobenzyl substituent. The presence of fluorine atoms at the 2 and 5 positions on the benzyl ring significantly enhances its reactivity and binding affinity toward biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Studies have indicated that the fluorine substituents can enhance the binding affinity and specificity towards biological targets, influencing enzyme-substrate interactions and receptor modulation. This compound has been investigated for its role in:
- Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, including glutamate receptors, which are critical in neurological functions.
Case Studies
-
Glutamate Receptor Interaction : Research has highlighted the affinity of this compound for glutamate receptors. Analogous compounds have demonstrated agonistic activity at NMDA receptors, which are crucial for synaptic plasticity and memory function.
- Study Findings : A study found that derivatives with similar structures exhibited high selectivity for NMDA receptors, suggesting that this compound may also possess similar properties.
-
In Vivo Efficacy : Pharmacokinetic studies involving oral administration in animal models have shown promising results regarding the compound's stability and bioavailability.
- Results : In vivo tests indicated significant modulation of receptor activity, leading to potential therapeutic effects in conditions like anxiety and depression.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Protection of Functional Groups : Initial protection of the amino group using suitable protecting groups.
- Fluorination : Selective introduction of fluorine atoms at the 2 and 5 positions of the benzyl moiety.
- Deprotection : Removal of protecting groups to yield the final product.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid | Different fluorine substitution pattern | Moderate receptor affinity |
| Boc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid | Contains a Boc protecting group | Potential enzyme inhibition |
| Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid | Fmoc protected; different fluorine positions | Enhanced binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
